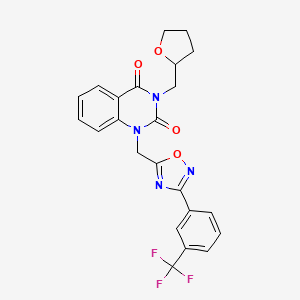

3-((tetrahydrofuran-2-yl)methyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Descripción

The compound 3-((tetrahydrofuran-2-yl)methyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione features a quinazoline-2,4-dione core substituted with a tetrahydrofuran (THF)-methyl group at position 3 and a 1,2,4-oxadiazole ring at position 1. The oxadiazole moiety is further modified with a 3-(trifluoromethyl)phenyl group.

Propiedades

IUPAC Name |

3-(oxolan-2-ylmethyl)-1-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19F3N4O4/c24-23(25,26)15-6-3-5-14(11-15)20-27-19(34-28-20)13-29-18-9-2-1-8-17(18)21(31)30(22(29)32)12-16-7-4-10-33-16/h1-3,5-6,8-9,11,16H,4,7,10,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOYZGZMIXLREB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19F3N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 3-((tetrahydrofuran-2-yl)methyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione represents a novel class of quinazoline derivatives that have garnered attention due to their diverse biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound and related derivatives.

Synthesis and Structural Characteristics

The synthesis of quinazoline derivatives typically involves the condensation of appropriate precursors under controlled conditions. The specific compound in focus incorporates a tetrahydrofuran moiety and a trifluoromethyl-substituted phenyl group attached to an oxadiazole ring. These structural features are crucial for enhancing the biological activity of the compound.

Antimicrobial Activity

Recent studies have shown that quinazoline derivatives exhibit significant antimicrobial properties. For instance, derivatives of quinazoline-2,4(1H,3H)-dione were evaluated against various bacterial strains using the agar well diffusion method. The results indicated that many compounds displayed moderate to high antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Quinazoline Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| Compound 13 | Staphylococcus aureus | 11 | 80 |

| Compound 15 | Escherichia coli | 10 | 75 |

| Compound 14a | Candida albicans | 12 | 70 |

| Compound 14b | Candida albicans | 13 | 75 |

These findings suggest that modifications at the 1 and 3 positions of the quinazoline ring can significantly influence antimicrobial potency .

Anticancer Activity

Quinazoline derivatives are also explored for their anticancer properties. The compound in focus has been assessed for cytotoxic effects against various cancer cell lines, including K562 (leukemia) and HeLa (cervical cancer). Results indicated that certain derivatives exhibited limited toxicity towards normal cells while maintaining significant cytotoxicity against cancer cells.

Table 2: Cytotoxicity of Quinazoline Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound II | K562 | 100 - 400 |

| Compound IV | HeLa | >400 |

This suggests that while some derivatives possess anticancer activity, their selectivity towards cancer cells over normal cells needs further optimization .

Enzyme Inhibition

The quinazoline scaffold has been linked to various enzyme inhibition activities. For example, some derivatives have shown promising results as inhibitors of acetylcholinesterase, which is relevant in neurodegenerative diseases such as Alzheimer's. Molecular docking studies indicate favorable interactions with the enzyme active site .

Table 3: Enzyme Inhibition Activities

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Compound A | Acetylcholinesterase | <10 |

| Compound B | Butyrylcholinesterase | <15 |

Case Studies

Several case studies highlight the efficacy of quinazoline derivatives in treating bacterial infections and cancer:

- Case Study on Antibacterial Activity : A study demonstrated that a series of novel quinazoline derivatives exhibited broad-spectrum antibacterial activity comparable to standard antibiotics like ampicillin. The incorporation of oxadiazole rings significantly enhanced their potency against resistant strains .

- Case Study on Anticancer Properties : Another investigation focused on the cytotoxic effects of quinazoline derivatives on human cancer cell lines. The results indicated that certain modifications could lead to compounds with selective cytotoxicity towards cancer cells while sparing normal cells .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that quinazoline derivatives possess significant anticancer properties. The incorporation of trifluoromethyl groups and oxadiazole moieties has been shown to enhance the cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against breast and lung cancer cells, suggesting that this compound may also exhibit similar activities due to its structural features.

Antimicrobial Properties

Quinazoline derivatives are known for their antimicrobial activities. The presence of the oxadiazole ring in this compound may contribute to enhanced antibacterial and antifungal properties. Studies have highlighted that compounds with trifluoromethyl substitutions often show improved activity against resistant strains of bacteria and fungi.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes key structural modifications and their associated biological activities based on recent literature:

| Structural Feature | Activity Type | Observations |

|---|---|---|

| Quinazoline core | Anticancer | Potent against various cancer cell lines |

| Trifluoromethyl group | Antimicrobial | Enhanced activity against resistant bacterial strains |

| Oxadiazole moiety | Anti-inflammatory | Potential inhibition of inflammatory pathways |

| Tetrahydrofuran substituent | Solubility enhancement | Improved bioavailability and pharmacokinetics |

Synthesis and Evaluation

A study conducted by Luo et al. synthesized a series of quinazoline derivatives similar to the target compound and evaluated their pharmacological profiles. The results indicated that modifications at the 1-position significantly influenced anticancer efficacy, with some derivatives showing IC50 values as low as 0.5 µM against specific cancer types .

In Vivo Studies

In vivo studies have demonstrated that quinazoline derivatives can effectively inhibit tumor growth in animal models. For example, a related compound was administered to mice bearing xenograft tumors, resulting in a significant reduction in tumor size compared to controls .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The 1,2,4-oxadiazole ring is susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening reactions. For example:

-

Acidic Hydrolysis : Protonation of the oxadiazole nitrogen increases electrophilicity, enabling nucleophilic attack by water. This typically yields a diamide derivative (e.g., N-substituted glyoxamide) as a primary product.

-

Basic Hydrolysis : In alkaline media, the oxadiazole ring undergoes cleavage to form a carboxylic acid and an amidoxime.

Table 1: Hydrolysis Conditions and Products

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| Acidic hydrolysis | HCl (1M), reflux, 6–8 h | Diamide derivative | |

| Basic hydrolysis | NaOH (2M), 80°C, 4 h | Carboxylic acid + amidoxime |

Nucleophilic Substitution

The electron-deficient nature of the 1,2,4-oxadiazole ring facilitates nucleophilic substitution at the C-5 position:

-

Amine Attack : Reaction with primary amines (e.g., methylamine) displaces the oxadiazole moiety, forming substituted urea derivatives.

-

Thiol Substitution : Thiols (e.g., benzyl mercaptan) react under mild basic conditions to yield thioether-linked products .

Key Factors :

-

Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.

Reduction of Quinazoline-Dione Core

The carbonyl groups at positions 2 and 4 of the quinazoline-dione can undergo reduction:

-

Catalytic Hydrogenation : Using H₂/Pd-C in ethanol reduces the dione to a diol, though steric hindrance from substituents may limit efficiency.

-

Metal Hydrides : NaBH₄ selectively reduces the more reactive C-4 carbonyl under controlled conditions .

Functionalization of the THF Moiety

The tetrahydrofuran-methyl group may participate in:

-

Oxidation : Strong oxidizing agents (e.g., KMnO₄) can open the THF ring, yielding a dicarboxylic acid derivative.

-

Ether Cleavage : Reaction with HI or HBr generates a dihalide intermediate, which can be further functionalized .

Table 2: THF-Modification Reactions

| Reaction | Reagents | Product |

|---|---|---|

| Oxidation | KMnO₄, H₂O, 100°C | Dicarboxylic acid |

| Ether cleavage | HBr (48%), reflux | 1,4-Dibromopentane derivative |

Electrophilic Aromatic Substitution

-

Nitration : Requires fuming HNO₃/H₂SO₄ at 120°C, yielding meta-nitro derivatives.

-

Halogenation : Limited to iodination using I₂/HIO₃ in acetic acid .

Cycloaddition Reactions

The oxadiazole ring may participate in [3+2] cycloadditions with alkynes or nitriles under thermal conditions, forming fused heterocyclic systems (e.g., triazoles) .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Core Structural Modifications

Quinazoline-2,4-dione Derivatives

- Target Compound: The THF-methyl substituent introduces a saturated oxygen-containing ring, likely improving hydrophilicity compared to aromatic substituents like furan.

- Analog from : 1-((3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione (CAS: 1207050-30-3) replaces THF-methyl with furan-methyl and substitutes the oxadiazole with 2-chlorophenyl. The furan’s aromaticity may reduce solubility, while chlorine’s moderate electronegativity could lower binding affinity compared to the trifluoromethyl group .

Activity Insights from Related Scaffolds

- Anti-Tubercular Quinazolines () : Derivatives like 1-methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(thiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one demonstrate the quinazoline core’s versatility. Thiazole and thiophene substituents in these compounds correlate with anti-mycobacterial activity, suggesting the target compound’s oxadiazole and THF groups may similarly influence bioactivity .

- Antiviral Triazoles () : Compounds such as N-[3-(methylsulfanyl)-1-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-yl)propyl]-benzamide highlight the importance of heterocyclic substituents (e.g., triazoles, thiadiazoles) in antiviral activity. The target compound’s oxadiazole may offer analogous benefits .

Substituent Effects on Pharmacokinetics and Bioactivity

Key Observations:

Trifluoromethyl vs. Chlorine : The CF₃ group’s stronger electron-withdrawing nature may improve binding to hydrophobic pockets in target proteins compared to Cl .

THF vs. Furan : THF’s saturated structure could enhance metabolic stability and reduce cytochrome P450-mediated oxidation relative to furan .

Oxadiazole vs. Thiadiazole/Triazole : While oxadiazoles are less common in the cited evidence, their bioisosteric relationship with carboxyl groups may improve membrane permeability compared to thiadiazoles .

Q & A

Q. Reference Table: Common Reaction Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Oxadiazole formation | Amidoxime + Trifluoroacetic anhydride, 80°C, DMF | Cyclization |

| Alkylation | Tetrahydrofuran-methyl bromide, K₂CO₃, DMSO | Substituent addition |

| Purification | Column chromatography (silica gel, ethyl acetate/hexane) | Isolation of final product |

Basic: How should researchers characterize its molecular structure?

Methodological Answer:

Use orthogonal analytical techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm connectivity of the tetrahydrofuran, oxadiazole, and quinazoline moieties. Key signals:

- Quinazoline C=O at ~165–170 ppm (¹³C NMR).

- Oxadiazole C-N peaks at ~150–155 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ expected for C₂₄H₂₀F₃N₃O₄).

- Infrared (IR) Spectroscopy : Confirm carbonyl stretches (1660–1680 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹) .

Basic: What are critical considerations for solubility and stability during experimentation?

Methodological Answer:

- Solubility : Test in polar aprotic solvents (DMF, DMSO) for reactions and aqueous-organic mixtures (e.g., ethanol/water) for biological assays. Limited aqueous solubility is common due to the trifluoromethyl group .

- Stability : Conduct pH-dependent stability studies (pH 3–9) using HPLC. Oxadiazole rings may hydrolyze under strongly acidic/basic conditions .

Reference Data:

| Condition | Stability Outcome |

|---|---|

| pH 7.4 (PBS buffer) | >90% intact after 24 hrs |

| pH 2.0 | Partial oxadiazole hydrolysis |

Basic: Which biological targets are associated with this compound?

Methodological Answer:

Based on structural analogs, potential targets include:

- Enzymes : Tyrosine kinases or phosphodiesterases, inferred from quinazoline-dione’s ATP-binding site interactions .

- Receptors : G-protein-coupled receptors (GPCRs) due to oxadiazole’s role in ligand-receptor binding .

- Experimental Validation : Use fluorescence polarization assays for binding affinity (Kd) or enzymatic inhibition (IC₅₀) studies .

Advanced: How can synthesis yield and purity be optimized?

Methodological Answer:

- Design of Experiments (DoE) : Vary temperature, solvent (e.g., DMF vs. DMSO), and catalyst (e.g., K₂CO₃ vs. NaH) to identify optimal conditions .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 4 hours for oxadiazole formation) .

- Purification : Employ preparative HPLC with C18 columns for >95% purity, particularly to resolve diastereomers from tetrahydrofuran chirality .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay Validation : Use orthogonal assays (e.g., SPR for binding vs. cell-based luciferase for functional activity) .

- Control Compounds : Include known inhibitors (e.g., gefitinib for kinase assays) to benchmark activity .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and adjust for assay conditions (e.g., ATP concentration in kinase assays) .

Advanced: What substituent modifications enhance target selectivity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Systematically modify:

- Tetrahydrofuran moiety : Replace with other heterocycles (e.g., pyrrolidine) to alter steric effects.

- Trifluoromethyl group : Test -CF₃ vs. -Cl/-Br for electronic effects on target binding .

- Computational Modeling : Docking studies (AutoDock Vina) to predict interactions with kinase active sites .

Q. Reference Table: Substituent Impact

| Substituent | Biological Outcome |

|---|---|

| -CF₃ | Increased lipophilicity, enhanced membrane permeability |

| -OCH₃ | Reduced metabolic clearance |

Advanced: How to address discrepancies between in vitro and in vivo efficacy?

Methodological Answer:

- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models. Poor in vivo activity may stem from rapid Phase I metabolism (e.g., CYP450-mediated oxidation of tetrahydrofuran) .

- Prodrug Design : Introduce ester groups to improve solubility and absorption .

- Metabolite Identification : Use LC-MS/MS to detect oxidative metabolites in liver microsomes .

Advanced: What environmental impact assessments are needed for large-scale studies?

Methodological Answer:

- Ecotoxicology : Follow OECD guidelines for acute toxicity (Daphnia magna LC₅₀) and biodegradability .

- Chemical Fate Analysis : Track environmental persistence via HPLC-MS in simulated wastewater .

- Green Chemistry Metrics : Calculate E-factor (waste/product ratio) for synthesis routes to minimize ecological footprint .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.